![molecular formula C9H8O3 B2906240 1-(Benzo[d][1,3]dioxol-4-yl)ethanone CAS No. 33842-14-7](/img/structure/B2906240.png)

1-(Benzo[d][1,3]dioxol-4-yl)ethanone

Übersicht

Beschreibung

Synthesis Analysis

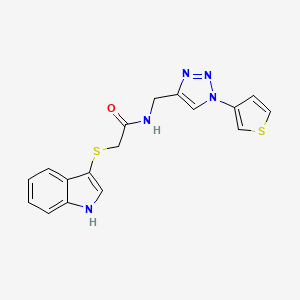

The synthesis of this compound involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent. Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .

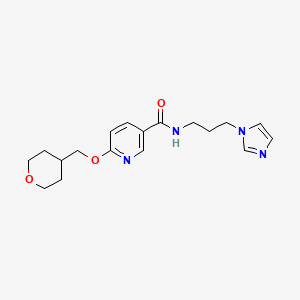

Molecular Structure Analysis

The molecular structure of 1-(Benzo[d][1,3]dioxol-4-yl)ethanone consists of a benzo[d][1,3]dioxole ring fused to an ethanone group. The dioxole ring contributes to its aromatic character, and the carbonyl group (C=O) is essential for its reactivity .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic additions, acylations, and condensations. Its reactivity depends on the electrophilic nature of the carbonyl group and the aromaticity of the dioxole ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(Benzo[d][1,3]dioxol-4-yl)ethanone, when converted into pyrazole derivatives, exhibits significant antimicrobial properties. These derivatives have shown excellent antifungal and antibacterial activities, which highlights their potential in the development of new antimicrobial agents (Umesha & Basavaraju, 2014).

Molecular Structure Analysis

The compound has been used in the synthesis of structures that form self-assembling supramolecular frameworks, aiding in the understanding of molecular interactions and structure-activity relationships (Cai et al., 2020).

Asymmetric Reduction and Biocatalysis

This compound has been used in studies focusing on asymmetric reduction, particularly in producing enantiomerically pure compounds using biocatalysis. This research is vital in the field of organic chemistry and drug precursor synthesis (Özdemir et al., 2021).

Photoinitiator for Polymerization

This compound has applications in polymer science, particularly as a photoinitiator in free radical polymerization, demonstrating its usefulness in material science and engineering (Kumbaraci et al., 2012).

Synthesis of Chiral Compounds

Its derivatives have been used in the green synthesis of chiral compounds, which are important in pharmaceuticals and natural product synthesis. The studies demonstrate the compound's role in environmentally friendly and efficient production of chiral alcohols (Şahin, 2019).

Anti-Inflammatory and Antifungal Applications

Derivatives of this compound have been researched for their anti-inflammatory and antifungal properties. This highlights its potential in developing new therapeutic agents (Rehman et al., 2022).

Safety and Hazards

- MSDS : Link to MSDS

Wirkmechanismus

Target of Action

It’s known that its derivatives have shown a wide range of biological activities , suggesting that it may interact with multiple targets.

Mode of Action

Its derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth.

Biochemical Pathways

Its derivatives have shown a broad range of biological activities , indicating that it may influence multiple biochemical pathways.

Result of Action

Its derivatives have shown potent antimicrobial activity , suggesting that it may lead to the inhibition of microbial growth at the cellular level.

Action Environment

One study has optimized the biocatalytic asymmetric reduction of this compound using a d-optimal experimental design-based optimization methodology , suggesting that factors such as pH, temperature, incubation time, and agitation speed can influence its action.

Biochemische Analyse

Biochemical Properties

1-(Benzo[d][1,3]dioxol-4-yl)ethanone plays a significant role in biochemical reactions . It is used in the synthesis of pyrazole derivatives, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and can have significant biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSKUXTYCXGOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33842-14-7 | |

| Record name | 1-(1,3-dioxaindan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)

![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2906177.png)